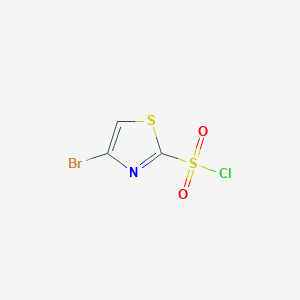

4-Bromothiazole-2-sulfonyl chloride

Description

Properties

Molecular Formula |

C3HBrClNO2S2 |

|---|---|

Molecular Weight |

262.5 g/mol |

IUPAC Name |

4-bromo-1,3-thiazole-2-sulfonyl chloride |

InChI |

InChI=1S/C3HBrClNO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H |

InChI Key |

OENILRHKVBTJOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)S(=O)(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of 4-Bromothiazole Derivatives

One effective strategy involves the direct sulfonylation of 4-bromothiazole or its derivatives via C–H activation or substitution reactions using sulfonyl chlorides or sulfonylating agents.

- A recent method employs heteroaryl C–H sulfonylation using sodium sulfinates or sulfonyl chlorides in the presence of catalysts or under mild conditions to introduce the sulfonyl chloride group at the 2-position of the thiazole ring.

- The reaction typically uses anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) and mild heating (e.g., 30 °C) for 2–24 hours.

- Workup involves extraction with organic solvents, washing with aqueous sodium bicarbonate and brine, drying over sodium sulfate, and purification by flash column chromatography.

Chlorination of 2-Acylamino-4-bromothiazoles

Another approach is the chlorination of 2-acylamino-4-bromothiazole intermediates to introduce the sulfonyl chloride group.

- The synthesis begins with the preparation of 2-acylamino-4-bromothiazole derivatives, which are then treated with chlorinating agents like phosphorus oxychloride (POCl3) or triphenylphosphine/N-chlorosuccinimide (Ph3P/NCS) under controlled temperature conditions (20–50 °C).

- The chlorination step is often slow and may require catalytic additives such as dimethylformamide (DMF) to proceed efficiently.

- The reaction yields the 4-bromo-2-sulfonyl chloride product with moderate to good yields (up to 72%).

Halogen Dance and Rearrangement Strategies

- A "halogen dance" rearrangement method has been reported where lithium diisopropylamide (LDA) or similar bases are used to rearrange halogen substituents on the thiazole ring, facilitating the synthesis of 4-bromo-2-substituted thiazoles, which can then be converted into sulfonyl chlorides.

Comparative Data Table of Key Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Heteroaryl C–H Sulfonylation | 4-Bromothiazole or N-oxide | Sodium sulfinates, DCM, 30 °C, 2 h | ~73 | Mild conditions, good selectivity |

| Chlorination of Acylamino | 2-Acylamino-4-bromothiazole | POCl3 with catalytic DMF, 50 °C, slow reaction | ~72 | Requires careful temperature control |

| Chlorination with Ph3P/NCS | 2-Acylamino-4-bromothiazole | Ph3P and NCS, MeCN, 20 °C | ~72 | Alternative to POCl3, milder conditions |

| Halogen Dance Rearrangement | 2-Bromo-4-chlorothiazole | LDA, THF, 0–10 °C | 91 | Enables regioselective halogen placement |

Summary Table of Reaction Conditions and Outcomes

| Parameter | Heteroaryl C–H Sulfonylation | Chlorination (POCl3) | Chlorination (Ph3P/NCS) | Halogen Dance Rearrangement |

|---|---|---|---|---|

| Temperature (°C) | 30 | 50 | 20 | 0–10 |

| Reaction Time (hours) | 2 | Several hours (slow) | Several hours | 0.3 (20 min) |

| Solvent | DCM | Neat or MeCN | MeCN | THF |

| Catalysts/Additives | None or mild bases | Catalytic DMF | None | LDA |

| Yield (%) | 70–75 | ~72 | ~72 | 91 |

| Purification | Flash chromatography | Chromatography | Chromatography | Chromatography |

Final Remarks

The preparation of This compound is best approached via either direct sulfonylation of 4-bromothiazole derivatives or chlorination of acylamino intermediates. The methods reviewed demonstrate a balance between reaction efficiency, operational simplicity, and product purity. Researchers should select the methodology based on substrate availability, scale, and desired functional group compatibility.

This compilation integrates recent advances and classical methods, providing a comprehensive guide for synthetic chemists working with sulfonylated thiazole compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiazole-2-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the thiazole ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions to form sulfonamides or sulfonate esters.

Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups onto the thiazole ring.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Nitrothiazoles: Formed by nitration reactions.

Scientific Research Applications

4-Bromothiazole-2-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antimicrobial and anticancer agents.

Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromothiazole-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a hypothetical comparison based on structural analogs and general chemical principles:

Key Differences and Implications

- Electronic Effects : The thiazole ring’s electron-withdrawing nature (due to sulfur and nitrogen) may enhance the electrophilicity of the sulfonyl chloride group compared to the benzoyl chloride’s acyl group.

- Synthetic Utility : Bromine in the 4-position on thiazole could enable regioselective functionalization (e.g., Suzuki couplings), whereas 4-Bromobenzoyl chloride’s bromine is less reactive in such contexts.

- Stability : Sulfonyl chlorides are generally more moisture-sensitive than acyl chlorides, necessitating stricter handling protocols.

Biological Activity

4-Bromothiazole-2-sulfonyl chloride is a chemical compound that has garnered attention for its significant biological activity, particularly in antimicrobial and anticancer applications. This article delves into the detailed biological properties of this compound, supported by various studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_5H_4BrN_1O_2S_2 and a molecular weight of approximately 236.57 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the bromine atom and the sulfonyl chloride functional group enhances its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains and fungi. The compound has been tested against a range of pathogens, demonstrating effectiveness particularly in the following areas:

- Bacterial Inhibition: Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Fungal Activity: The compound also displays antifungal properties, making it a candidate for developing new antifungal agents.

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | C. albicans | 20 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against specific cancer cell lines such as:

- MCF7 Cells: Research has indicated that this compound exhibits significant cytotoxicity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7).

Case Study: MCF7 Cell Line

In a study conducted by researchers, the effects of this compound on MCF7 cells were evaluated through cell viability assays. The results demonstrated:

- IC50 Value: The IC50 value was determined to be approximately 12 µM, indicating effective inhibition of cell proliferation.

- Mechanism of Action: Further investigations revealed that the compound induces apoptosis in these cancer cells through the activation of caspase pathways.

Molecular Docking Studies

Molecular docking studies have been utilized to predict how this compound interacts with various biological targets, including enzymes and receptors associated with cancer. These studies provide insights into optimizing its structure for enhanced biological activity.

Table 2: Molecular Docking Results

| Protein Target | Binding Affinity (kcal/mol) | Mode of Interaction |

|---|---|---|

| EGFR | -9.5 | Hydrogen bonds |

| VEGFR | -8.7 | Hydrophobic interactions |

| CDK6 | -8.3 | π-stacking interactions |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromothiazole-2-sulfonyl chloride?

- Methodology : Synthesis typically involves sulfonation and halogenation of thiazole precursors. For example, sulfonyl chlorides are often prepared using thionyl chloride (SOCl₂) under reflux with catalytic dimethylformamide (DMF) to activate the reaction. A stepwise approach may include:

Bromination of the thiazole ring at the 4-position.

Sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

Purification via recrystallization or column chromatography.

- Key Conditions : Reactions are conducted under anhydrous conditions, with temperature control (e.g., 60–80°C for sulfonation). Catalysts like DMF improve yields .

Q. Which analytical techniques are critical for characterizing this compound?

- Recommended Methods :

- NMR Spectroscopy : For confirming bromine and sulfonyl chloride positions (¹H, ¹³C, and 2D NMR).

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1370 cm⁻¹).

- Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected peaks) should be resolved by repeating experiments or using complementary techniques like X-ray crystallography if available .

Q. What safety protocols are essential when handling this compound?

- PPE Requirements : Impervious gloves (nitrile or neoprene), sealed goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid :

- Skin contact: Wash immediately with soap and water.

- Eye exposure: Rinse with water for 15 minutes and seek medical attention.

- Storage : Store in a cool, dry place under inert gas (argon or nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfonamide derivatives using this compound?

- Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution with amines.

- Catalysts : Use triethylamine to neutralize HCl byproducts, driving the reaction forward.

- Temperature : Mild heating (40–60°C) balances reactivity and side-reaction suppression.

Q. How should researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts)?

- Systematic Approach :

Parameter Variation : Test different solvents, temperatures, and stoichiometries.

Mechanistic Probes : Use isotopic labeling (e.g., ³⁵S) or computational modeling to trace reaction pathways.

Byproduct Analysis : Employ HPLC or GC-MS to identify impurities.

- Example : A 2022 study attributed low yields to competing hydrolysis; switching to anhydrous toluene mitigated this issue .

Q. What are the applications of this compound in medicinal chemistry?

- Key Uses :

- Sulfonamide Libraries : React with diverse amines to generate candidates for enzyme inhibition (e.g., carbonic anhydrase).

- Bioconjugation : Modify peptides or proteins via sulfonyl chloride-thiol coupling.

Q. What strategies stabilize this compound against decomposition?

- Stabilization Methods :

- Storage : Keep at –20°C in amber vials under argon.

- Additives : Include molecular sieves to absorb moisture.

- Decomposition Pathways : Hydrolysis to sulfonic acid is the primary degradation route, detectable via pH monitoring and TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.